![molecular formula C22H20N2O B14383908 N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 89474-31-7](/img/structure/B14383908.png)
N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a complex organic compound that features a biphenyl group and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Indole Formation: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Amide Bond Formation: The final step involves the coupling of the biphenyl and indole derivatives through an amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The biphenyl and indole moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-Phenyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide: Lacks the biphenyl group, which may affect its binding properties and applications.
N-([1,1’-Biphenyl]-4-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure but with the biphenyl group attached at a different position, potentially altering its chemical reactivity and biological activity.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is unique due to the specific positioning of the biphenyl and indole groups, which can influence its chemical reactivity and interactions with biological targets. This unique structure makes it a valuable compound for various research applications.
属性
CAS 编号 |
89474-31-7 |
|---|---|
分子式 |
C22H20N2O |
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-(2,3-dihydroindol-1-yl)-N-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H20N2O/c25-22(16-24-14-13-18-9-4-5-12-21(18)24)23-20-11-6-10-19(15-20)17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,23,25) |
InChI 键 |
SFGSQPKCIDRWAH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



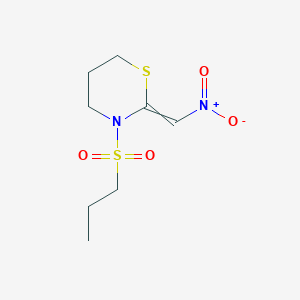
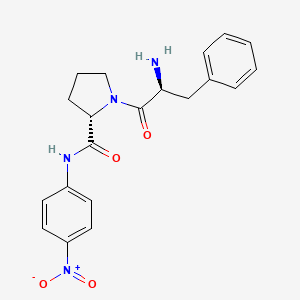

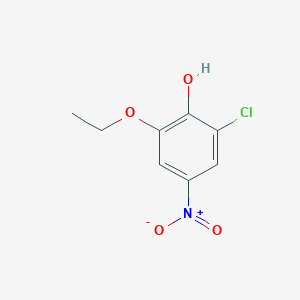
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)

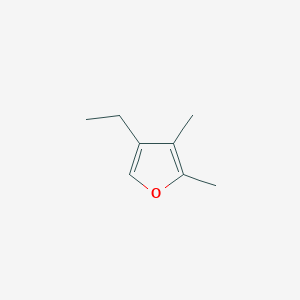
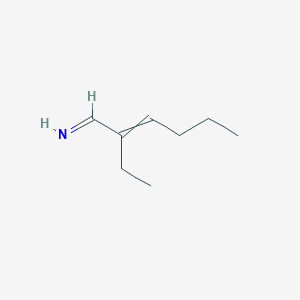


![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
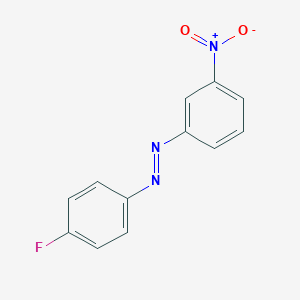
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
